2,6,7-trimethyl-1H-quinazolin-4-one
Description
Properties
IUPAC Name |
2,6,7-trimethyl-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-6-4-9-10(5-7(6)2)12-8(3)13-11(9)14/h4-5H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWVHVSCMHPKJLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC(=NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)NC(=NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of 2,6,7-trimethyl-1H-quinazolin-4-one would likely involve scaling up the laboratory synthesis methods. This process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2,6,7-trimethyl-1H-quinazolin-4-one can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions involving 2,6,7-trimethyl-1H-quinazolin-4-one include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2,6,7-trimethyl-1H-quinazolin-4-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,6,7-trimethyl-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-Benzyl-1-Substituted-4H-[1,2,4]Triazolo[4,3-a]quinazolin-5-ones
- Substituents: A triazolo ring fused at positions 1 and 2 of the quinazolinone core, with a 4-benzyl group and variable substitutions at position 1.
- Pharmacological Activity: Demonstrated potent H1-antihistaminic activity, with IC50 values in the nanomolar range. For example, one derivative (4-benzyl-1-(4-chlorophenyl)-analog) showed 84% inhibition of histamine-induced bronchospasm in guinea pigs at 10 mg/kg .
- Key Findings : The 4-benzyl group enhances receptor binding affinity, while electron-withdrawing substituents (e.g., Cl) at position 1 improve potency.
Benzoquinazolinone 12
- Substituents: A benzo-fused quinazolinone with a hydroxycyclohexyl group at position 3 and a pyridinyl-methyl substituent at position 5.
- Pharmacological Activity : Acts as a positive allosteric modulator of M1 muscarinic acetylcholine receptors (mAChRs), with ~10-fold higher functional potency than its parent compound, BQCA .
- Key Findings : The pyridinyl-methyl group enhances membrane permeability, while the hydroxycyclohexyl moiety stabilizes receptor interactions.
2,6,7-Trimethyl-1H-quinazolin-4-one
- Substituents : Methyl groups at positions 2, 6, and 6.
- Pharmacological Activity: Not explicitly reported in the provided evidence.
Pharmacological and Physicochemical Comparison
Q & A
Q. How can advanced spectroscopic techniques elucidate the compound’s interaction with biological macromolecules?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
